molecular formula C15H21BrN2O2S B6446579 N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2549049-22-9

N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6446579
CAS No.: 2549049-22-9
M. Wt: 373.3 g/mol
InChI Key: AGYKPBPTXCENMI-UHFFFAOYSA-N
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Description

N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound that features a piperidine ring substituted with a 4-bromophenylmethyl group and a cyclopropanesulfonamide moiety

Properties

IUPAC Name

N-[1-[(4-bromophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2S/c16-13-5-3-12(4-6-13)10-18-9-1-2-14(11-18)17-21(19,20)15-7-8-15/h3-6,14-15,17H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYKPBPTXCENMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Br)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the 4-Bromophenylmethyl Group: This step involves the alkylation of the piperidine ring with a 4-bromobenzyl halide under basic conditions.

    Attachment of the Cyclopropanesulfonamide Group: The final step involves the reaction of the intermediate with cyclopropanesulfonyl chloride in the presence of a base to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(4-chlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
  • N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
  • N-{1-[(4-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Uniqueness

N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs, which may have different pharmacological profiles and chemical properties.

Biological Activity

N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-bromophenyl group and a cyclopropanesulfonamide moiety. Its structural formula can be represented as follows:

\text{N 1 4 bromophenyl methyl piperidin 3 yl}cyclopropanesulfonamide}

This structure is crucial because the piperidine and sulfonamide functionalities are known to contribute to various pharmacological effects.

1. Antibacterial Activity

Recent studies have demonstrated that compounds related to sulfonamides exhibit significant antibacterial properties. For instance, synthesized derivatives of piperidine, including those similar to this compound, have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
This compoundTBD

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are particularly relevant in the treatment of neurodegenerative diseases like Alzheimer's. Studies indicate that compounds with similar structures exhibit strong inhibitory effects on AChE, with IC50 values significantly lower than standard inhibitors .

Table 2: Enzyme Inhibition Potency

CompoundEnzymeIC50 (µM)
StandardAChE21.25
This compoundTBD

3. Other Biological Activities

Beyond antibacterial and enzyme inhibition, compounds featuring the piperidine nucleus have been associated with various therapeutic effects including anti-inflammatory, anticancer, and hypoglycemic activities . The sulfonamide group enhances these properties, making such compounds promising candidates for drug development.

Case Studies

A notable study involved the synthesis of several piperidine derivatives which were tested for their pharmacological activities. Among them, specific derivatives exhibited high potency against urease with potential applications in treating infections caused by urease-producing bacteria .

Another study highlighted the anticancer potential of related compounds, demonstrating their ability to inhibit cancer cell growth by targeting specific oncogenic pathways .

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